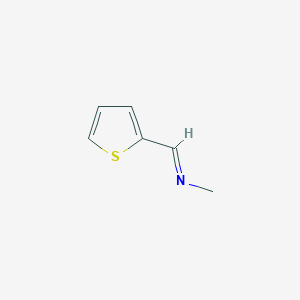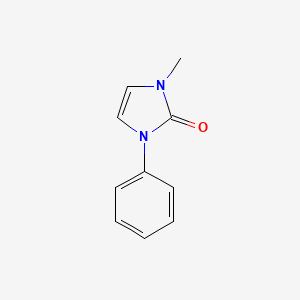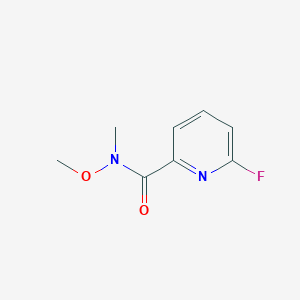
3-?Hydroxy-?4-?nitro-benzoic Acid Phenylmethyl Ester
Vue d'ensemble
Description
3-?Hydroxy-?4-?nitro-benzoic Acid Phenylmethyl Ester is an organic compound that belongs to the class of esters It is derived from 3-Hydroxy-4-nitrobenzoic acid and benzyl alcohol
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-?Hydroxy-?4-?nitro-benzoic Acid Phenylmethyl Ester typically involves the esterification of 3-Hydroxy-4-nitrobenzoic acid with benzyl alcohol. This reaction can be catalyzed by acidic catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the ester product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
3-?Hydroxy-?4-?nitro-benzoic Acid Phenylmethyl Ester can undergo various chemical reactions, including:
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water as a solvent.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Hydrolysis: 3-Hydroxy-4-nitrobenzoic acid and benzyl alcohol.
Reduction: 3-Amino-4-hydroxybenzoic acid benzyl ester.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-?Hydroxy-?4-?nitro-benzoic Acid Phenylmethyl Ester has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-?Hydroxy-?4-?nitro-benzoic Acid Phenylmethyl Ester involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The ester group can also be hydrolyzed to release the active acid form, which can further participate in biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Hydroxy-4-nitrobenzoic acid: The parent compound, which lacks the benzyl ester group.
4-Hydroxy-3-nitrobenzoic acid: An isomer with the hydroxyl and nitro groups in different positions.
3-Amino-4-hydroxybenzoic acid: A reduced form of the compound with an amino group instead of a nitro group.
Uniqueness
3-?Hydroxy-?4-?nitro-benzoic Acid Phenylmethyl Ester is unique due to the presence of both the nitro and ester functional groups, which confer distinct chemical reactivity and potential biological activities. The benzyl ester group also enhances the compound’s lipophilicity, which can affect its solubility and interaction with biological membranes .
Propriétés
Formule moléculaire |
C14H11NO5 |
|---|---|
Poids moléculaire |
273.24 g/mol |
Nom IUPAC |
benzyl 3-hydroxy-4-nitrobenzoate |
InChI |
InChI=1S/C14H11NO5/c16-13-8-11(6-7-12(13)15(18)19)14(17)20-9-10-4-2-1-3-5-10/h1-8,16H,9H2 |
Clé InChI |
KFIAJZHABCPMKL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC(=O)C2=CC(=C(C=C2)[N+](=O)[O-])O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1-yl)acetic acid](/img/structure/B8714415.png)

![1'-(tert-Butyl)-4',6'-dihydrospiro[piperidine-4,5'-pyrazolo[3,4-c]pyridin]-7'(1'H)-one hydrochloride](/img/structure/B8714431.png)





![2-[4-(3-Amino-phenyl)-piperazin-1-yl]-ethanol](/img/structure/B8714477.png)


![1-[3-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]prop-2-yn-1-one](/img/structure/B8714493.png)

